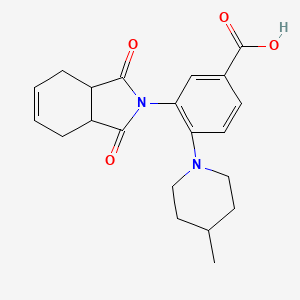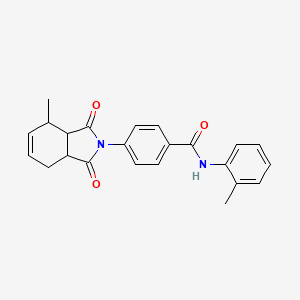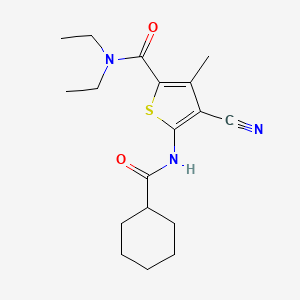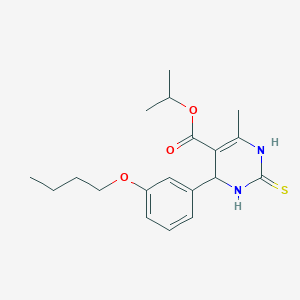![molecular formula C15H21NO B4032578 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-ETHYL-1-BUTANONE](/img/structure/B4032578.png)
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-ETHYL-1-BUTANONE
Overview
Description
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-ETHYL-1-BUTANONE is a complex organic compound featuring a dihydroisoquinoline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the isoquinoline structure, a common motif in many natural products and pharmaceuticals, adds to its importance.
Preparation Methods
The synthesis of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-ETHYL-1-BUTANONE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable amine with a ketone can lead to the formation of the dihydroisoquinoline ring system . Industrial production methods often involve multi-step processes that include the formation of intermediate compounds, followed by cyclization and functional group modifications .
Chemical Reactions Analysis
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-ETHYL-1-BUTANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives under specific conditions.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-ETHYL-1-BUTANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-ETHYL-1-BUTANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-ETHYL-1-BUTANONE can be compared with other similar compounds, such as:
3,4-Dihydro-2(1H)-quinolinone: This compound shares a similar core structure but differs in its functional groups and biological activities.
1,2,3,4-Tetrahydroisoquinoline: Another related compound with a fully saturated ring system, which exhibits different chemical reactivity and applications.
Indazole derivatives: These compounds also contain nitrogen heterocycles and are known for their diverse biological activities. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-ethylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-3-12(4-2)15(17)16-10-9-13-7-5-6-8-14(13)11-16/h5-8,12H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNNOBQBONXHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(DIPROPYLCARBAMOYL)ETHYL]SULFANYL}-NN-DIPROPYLPROPANAMIDE](/img/structure/B4032498.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B4032509.png)


![2-fluoro-N-{3-[(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)amino]-3-oxopropyl}benzamide](/img/structure/B4032552.png)
![6-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4032554.png)

![2,2,3,3-tetrafluoro-N,N'-bis[3-(1H-imidazol-1-yl)propyl]succinamide](/img/structure/B4032564.png)
![1,1'-Benzene-1,4-diylbis[3-(tetrahydrofuran-2-ylmethyl)urea]](/img/structure/B4032565.png)
![METHYL 2-{[3-({3-[2-(METHOXYCARBONYL)ANILINO]-3-OXOPROPYL}SULFANYL)PROPANOYL]AMINO}BENZOATE](/img/structure/B4032583.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]pentan-1-one](/img/structure/B4032592.png)
![N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-isopropylethanediamide](/img/structure/B4032600.png)
![4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid](/img/structure/B4032605.png)
